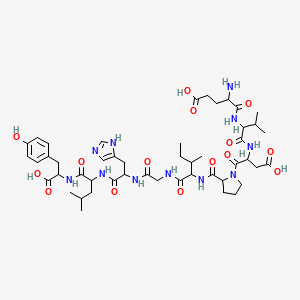![molecular formula C18H21NO3 B15095884 N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)
N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the phenoxyacetamide moiety: This can be achieved by reacting 4-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)phenoxyacetic acid.
Amidation reaction: The 4-(propan-2-yl)phenoxyacetic acid is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-methoxyphenyl)-2-[4-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-8-10-15(11-9-14)22-12-18(20)19-16-6-4-5-7-17(16)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
YQYVQBQVXQHTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


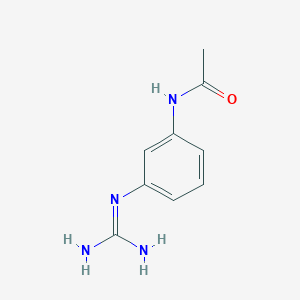
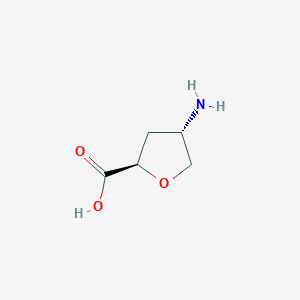
![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)
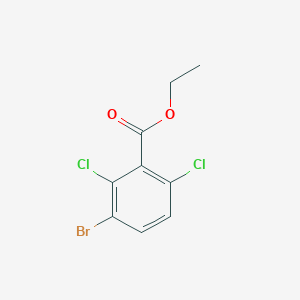
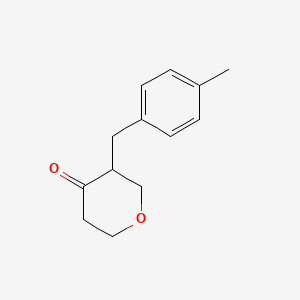
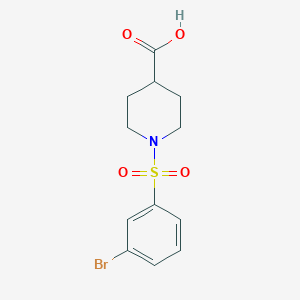

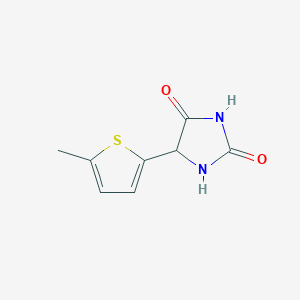
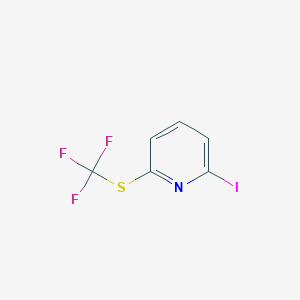

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)


